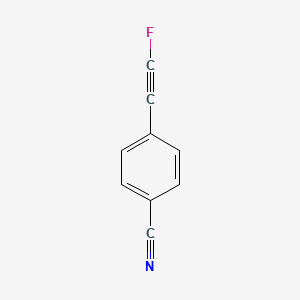
4-(Fluoroethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a chloro(dinitro)methyl group, a methoxy group, and a piperidin-1-yl group attached to the triazine ring.
4-(Fluoroethynyl)benzonitrile: is an aromatic compound that features a fluorine atom and an ethynyl group attached to a benzonitrile core. Benzonitriles are aromatic compounds that contain a cyano group attached to a benzene ring. The presence of the fluoroethynyl group makes this compound particularly interesting for various chemical applications.
準備方法
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The synthesis of 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.
4-(Fluoroethynyl)benzonitrile
The synthesis of this compound can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
化学反応の分析
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
4-(Fluoroethynyl)benzonitrile
This compound is known to undergo:
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles to form substituted alkenes
科学的研究の応用
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
4-(Fluoroethynyl)benzonitrile
This compound is used in:
Chemistry: As a building block for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Employed in the manufacture of advanced materials and polymers
作用機序
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
4-(Fluoroethynyl)benzonitrile
The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .
類似化合物との比較
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
Similar compounds include other triazines with different substituents, such as:
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dinitro-6-methoxy-1,3,5-triazine
4-(Fluoroethynyl)benzonitrile
Similar compounds include other benzonitriles with different substituents, such as:
- 4-Fluorobenzonitrile
- 4-Cyanofluorobenzene
- 4-Fluorophenyl cyanide
These comparisons highlight the unique structural features and reactivity of the compounds .
特性
CAS番号 |
919791-42-7 |
|---|---|
分子式 |
C9H4FN |
分子量 |
145.13 g/mol |
IUPAC名 |
4-(2-fluoroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4FN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChIキー |
ZSBSVXBDLAGBOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CF)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
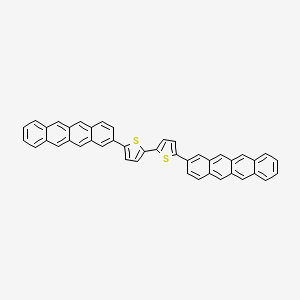
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
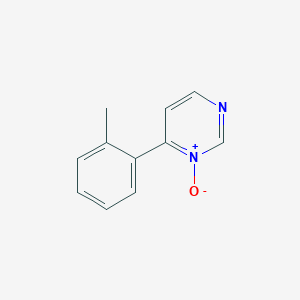
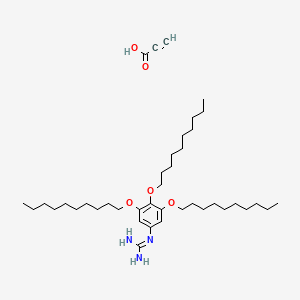
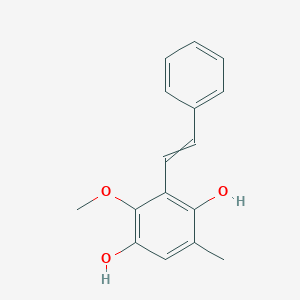
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
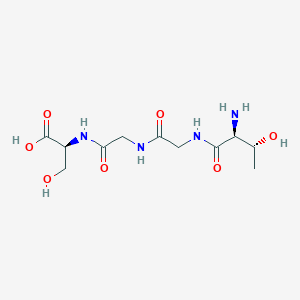
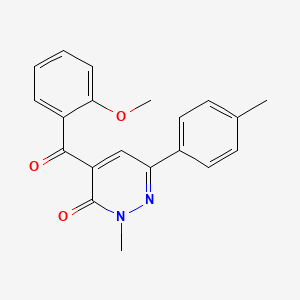
![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
